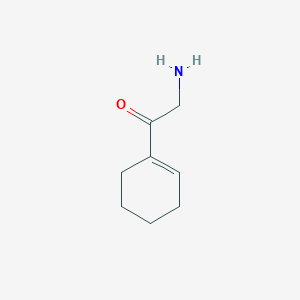
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. This compound is characterized by the presence of an amino group attached to a cyclohexene ring and a ketone functional group.
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis: One common method involves the reaction of cyclohexanone with ammonia and a reducing agent to form the desired compound.
Industrial Production Methods: Industrially, this compound can be synthesized through the catalytic hydrogenation of cyclohexenone in the presence of ammonia.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: 2-Amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution Products: Various substituted amino ketones.
Scientific Research Applications
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the amino group.
2-(1-Cyclohexenyl)ethylamine: An amine with a similar cyclohexene ring but different functional groups.
1-(Cyclohex-1-en-1-yl)ethan-1-one: A ketone with a similar structure but lacking the amino group
Uniqueness: 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-amino-1-(cyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h4H,1-3,5-6,9H2 |
InChI Key |
QEAUZJLPFCXLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


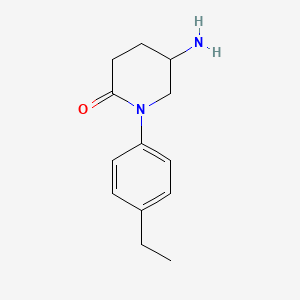

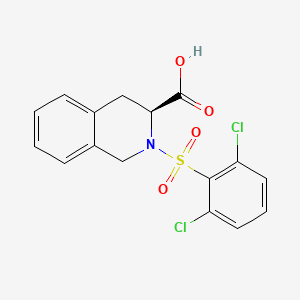
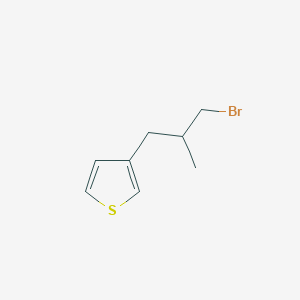

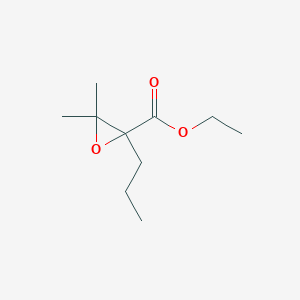
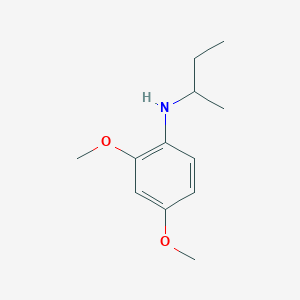
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
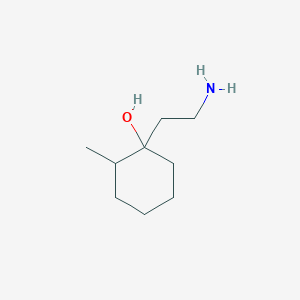
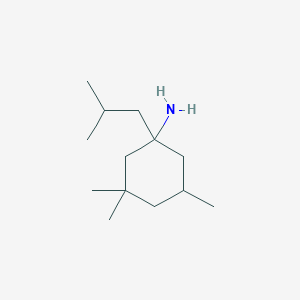
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
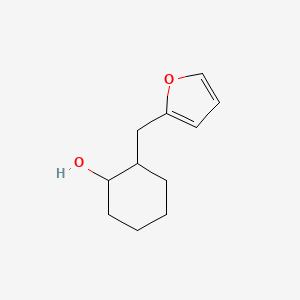
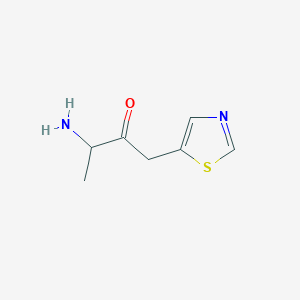
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
